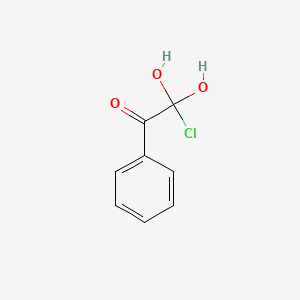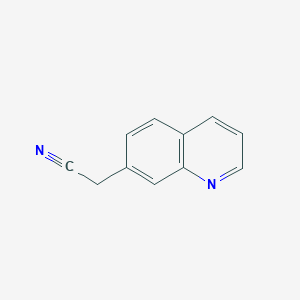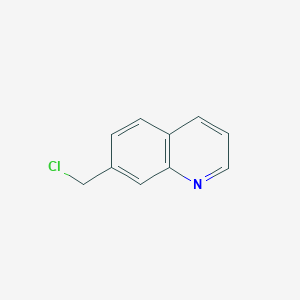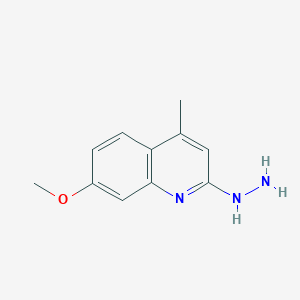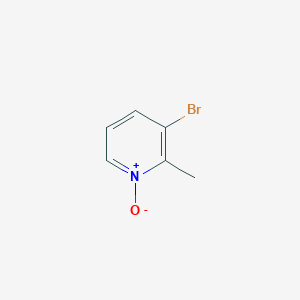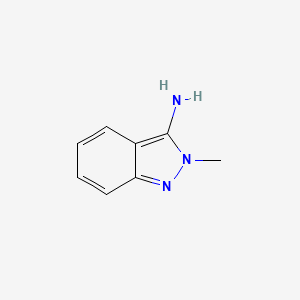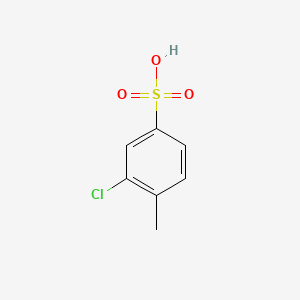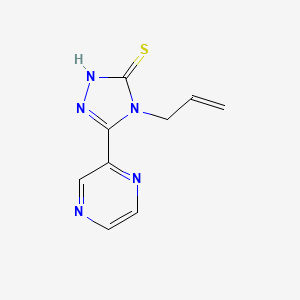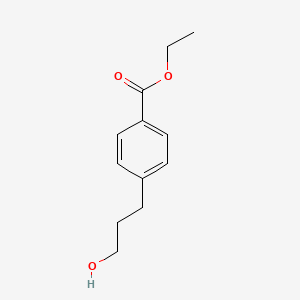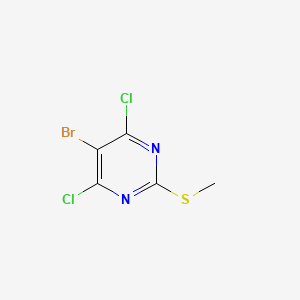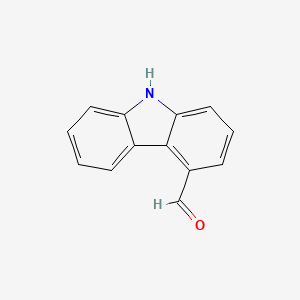
9H-carbazole-4-carbaldehyde
Übersicht
Beschreibung
9H-Carbazole-4-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C13H9NO. It is a derivative of carbazole, which is a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring.
Wirkmechanismus
Target of Action
9H-Carbazole-4-carbaldehyde, a derivative of the carbazole scaffold, has been found to exhibit a wide range of biological activities upon modifications . The primary targets of this compound are Histone Deacetylase (HDAC) and enzymes in biological systems . HDACs are key regulators in controlling the acetylation status of histones and are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
The compound interacts with its targets by forming bonds with enzymes in biological systems . Specifically, the donor atoms of nitrogen and sulfur of thiosemicarbazones, a class of organic reagents, form chelating bonds with a wide range of metal ions . In the case of HDAC, the compound acts as an inhibitor, affecting the acetylation status of histones .
Biochemical Pathways
The compound affects several biochemical pathways. One of the most notable is the p53 signaling pathway . The compound enhances the phosphorylation of p53 at Ser15 in cells harboring wild-type p53 . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), which are key components of the MAPK signaling pathway .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, suggesting that it may have good stability. More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The compound has been found to have significant antitumor activity. It inhibits the growth of certain types of cancer cells by increasing cell apoptosis . This is associated with the upregulation of caspase activities . The compound also induces cell senescence through the activation of p53 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of other compounds can affect its efficacy. In one study, the combination of the compound with a BRAF inhibitor significantly enhanced the growth inhibition of melanoma cells . The compound’s action can also be influenced by the presence of certain bacteria. For example, biphenyl-utilizing bacteria have been found to produce hydroxylated 9H-carbazole metabolites .
Biochemische Analyse
Biochemical Properties
9H-carbazole-4-carbaldehyde interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, the nitrogen and sulfur atoms in its structure can form chelating bonds with a wide range of metal ions . This interaction can influence the activity of enzymes and other proteins that require metal ions for their function.
Cellular Effects
This compound has been shown to have significant cytotoxic activity in various tumor cell lines, particularly against H1299 and SMMC-7721 lung cancer cells . It influences cell function by inducing apoptosis, which is associated with the upregulation of caspase activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves the reactivation of the p53 signaling pathway . This compound enhances the phosphorylation of p53, a major tumor suppressor that is frequently mutated in many cancers . The enhanced phosphorylation of p53 leads to increased apoptosis and senescence in cells .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its ability to interact with a wide range of metal ions . Specific information on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not currently available.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-4-carbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various electrophiles in the presence of catalysts like Lewis acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Vergleich Mit ähnlichen Verbindungen
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- 2,6-Dimethoxy-9H-carbazole-3-carbaldehyde
- 9-(4-(Methylthio)phenyl)-9H-carbazole
Comparison: For example, 9-ethyl-9H-carbazole-3-carbaldehyde has been studied for its antitumor activity through the reactivation of the p53 pathway, highlighting the importance of the position and type of substituents on the carbazole ring .
Eigenschaften
IUPAC Name |
9H-carbazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14-12/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTUVEFFAHDGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307494 | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-19-0 | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
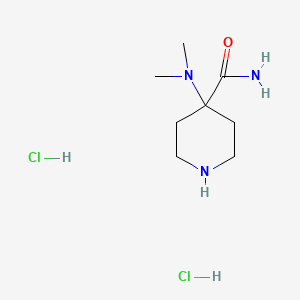

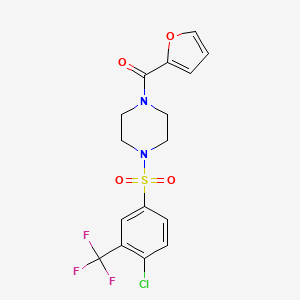
![Diazene, bis[4-(bromomethyl)phenyl]-](/img/structure/B3059313.png)
